ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It’s known that the compound can act as an ambident nucleophile, meaning it can act as both an n- and c-nucleophile . This allows it to interact with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Biochemical Pathways
It’s known that compounds with similar structures, such as indole derivatives, can affect a wide range of biochemical pathways . These include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that compounds with similar structures, such as indole derivatives, can exhibit various biologically vital properties . These include inhibitory activity against influenza A and Coxsackie B4 virus .
Preparation Methods
The synthesis of ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.
Amidation: The 4-methoxybenzamido group can be introduced through an amidation reaction using 4-methoxybenzoic acid and appropriate coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can be compared with similar compounds such as:
Ethyl 3-cyano-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 3-cyano-2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-19(24)22-9-8-14-15(10-20)18(27-16(14)11-22)21-17(23)12-4-6-13(25-2)7-5-12/h4-7H,3,8-9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEZFZZWJASBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.